ArF Photoresist Swelling Ratio: DCPMA Delivers Intermediate Swelling Between CHMA and Isobornyl Acrylate
In a direct head‑to‑head study of photoresist polymers synthesized from cycloaliphatic acrylic monomers, the polymer based on cyclohexyl methacrylate (CHMA) exhibited the shortest inter‑chain distance and the lowest swelling ratio (109%), whereas isobornyl acrylate (IBOA) produced the largest swelling (114%). The polymer containing dicyclopentenyl methacrylate (DCPMA, referred to as TCDMA in the study) showed an intermediate swelling ratio of 112% [1]. This intermediate value indicates that DCPMA provides a balanced option for formulators who require better etch resistance and thermal properties than CHMA while avoiding the excessive swelling that caused delamination with IBOA [1].
| Evidence Dimension | Swelling ratio of photoresist polymer film after developer immersion |
|---|---|
| Target Compound Data | Swelling ratio = 112% (DCPMA‑based polymer) |
| Comparator Or Baseline | Cyclohexyl methacrylate (CHMA) polymer: 109%; Isobornyl acrylate (IBOA) polymer: 114% |
| Quantified Difference | DCPMA swelling is 3 percentage points lower than IBOA and 3 points higher than CHMA; polymers with swelling exceeding ~112% suffered delamination [1]. |
| Conditions | ArF photoresist polymer films; developer immersion; swelling measured as ratio of film thickness increase. |
Why This Matters
For semiconductor lithography procurement, a swelling ratio below the delamination threshold while maintaining high etch resistance directly governs pattern fidelity and yield; DCPMA’s intermediate performance offers a uniquely balanced design window.
- [1] Kim J. et al. Swelling Behavior of Acrylate‑Based Photoresist Polymers Containing Cycloaliphatic Groups of Various Sizes. Materials, 2024, 17(22), 5465. DOI: 10.3390/ma17225465. View Source
